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Compound of Interest

Compound Name: 2,7-Diacetamidofluorene

Cat. No.: B165466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,7-Diacetamidofluorene, with the CAS Number 304-28-9, is a derivative of fluorene, a

polycyclic aromatic hydrocarbon.[1] It is characterized by the presence of two acetamido

groups at the 2 and 7 positions of the fluorene core. This compound and its derivatives are

subjects of interest in medicinal chemistry and toxicology due to the biological activities

associated with the fluorene scaffold. This guide provides a comprehensive overview of the

chemical properties, synthesis, and known biological effects of 2,7-Diacetamidofluorene.

Chemical and Physical Properties
2,7-Diacetamidofluorene is a stable, colorless solid at room temperature with a high melting

point, which is characteristic of aromatic compounds with the capacity for hydrogen bonding.[1]
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Property Value Reference

CAS Number 304-28-9 [1]

Molecular Formula C₁₇H₁₆N₂O₂ [1]

Molecular Weight 280.32 g/mol [1]

Melting Point 281 °C [1]

Boiling Point (estimated) 423.04 °C [1]

Physical State Colorless solid [1]

LogP 2.28 [1]

pKa (predicted) 14.52 ± 0.20 [1]

Synthesis
The synthesis of 2,7-Diacetamidofluorene can be achieved through the acetylation of its

precursor, 2,7-diaminofluorene. A detailed experimental protocol for the synthesis of 2,7-

diaminofluorene from 2,7-dinitrofluorene is outlined below, followed by a general method for the

subsequent acetylation.

Experimental Protocol: Synthesis of 2,7-
Diaminofluorene
This protocol is adapted from the reduction of 2,7-dinitrofluorene.[2]

Materials:

2,7-Dinitrofluorene

Palladium on activated charcoal (Pd/C)

Tetrahydrofuran (THF)

Methanol (MeOH)

Hydrogen gas (H₂)
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Celite

Procedure:

A solution of 2,7-dinitrofluorene (25.0 g, 98.0 mmol) and Pd/C (578 mg, 4.9 mmol) in a 1:1

(v/v) mixture of THF and MeOH (600 mL) is prepared.

The mixture is stirred at room temperature for 24 hours under a hydrogen atmosphere.

Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite.

The filter cake is washed with ethyl acetate.

The filtrate is concentrated under reduced pressure to yield 2,7-diaminofluorene as a gray

solid. The product can be used in the subsequent step without further purification.[2]

Experimental Protocol: Acetylation of 2,7-
Diaminofluorene
A general method for the acetylation of aromatic amines involves the use of acetic anhydride.

Materials:

2,7-Diaminofluorene

Acetic anhydride

A suitable solvent (e.g., acetic acid, pyridine, or an inert solvent like dichloromethane)

A base (optional, e.g., pyridine or triethylamine)

Procedure:

Dissolve 2,7-diaminofluorene in a suitable solvent.

Add a molar excess of acetic anhydride to the solution. The reaction can be carried out at

room temperature or with gentle heating.
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If necessary, a base can be added to catalyze the reaction and neutralize the acetic acid

byproduct.

Monitor the reaction progress using a suitable analytical technique, such as thin-layer

chromatography (TLC).

Upon completion, the product can be isolated by precipitation upon addition of water or by

removal of the solvent under reduced pressure.

The crude 2,7-Diacetamidofluorene can be purified by recrystallization from an appropriate

solvent.

Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a documented and effective method for

the analysis of 2,7-Diacetamidofluorene. A reverse-phase HPLC method has been developed

with the following parameters:[1]

Column: Newcrom R1 (a reverse-phase column with low silanol activity)

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry

(MS) compatibility, phosphoric acid can be substituted with formic acid.

Detection: UV absorption

Biological Activity and Toxicology
The biological profile of 2,7-Diacetamidofluorene is not extensively studied; however, data on

its toxicity and the activity of related fluorene derivatives provide important insights.

Toxicology and Carcinogenicity
Toxicological data indicates that 2,7-Diacetamidofluorene is tumorigenic. The lowest

published toxic dose (TDLo) in an oral study with rats was reported as 4830 mg/kg over 46

weeks, leading to liver tumors.[3] This suggests that 2,7-Diacetamidofluorene is a carcinogen.

[3]
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The carcinogenicity of fluorene derivatives is a subject of ongoing research. For instance, 2-

acetylaminofluorene is a well-known carcinogen. Studies on various fluoro derivatives of 2-

acetylaminofluorene have shown that modifications at different positions on the fluorene ring do

not necessarily eliminate its carcinogenic activity, suggesting that the core structure plays a

critical role in its tumorigenic properties.

Potential as an HCV Inhibitor Scaffold
Derivatives of the 2,7-diaminofluorene scaffold have been investigated as potent inhibitors of

the Hepatitis C virus (HCV) NS5A protein.[4] This suggests that the symmetric 2,7-disubstituted

fluorene core could be a valuable pharmacophore for the development of novel antiviral

agents.

Logical Relationships and Workflows
The synthesis of 2,7-Diacetamidofluorene follows a clear logical progression from

commercially available starting materials.

Fluorene 2,7-DinitrofluoreneNitration 2,7-DiaminofluoreneReduction 2,7-DiacetamidofluoreneAcetylation

Click to download full resolution via product page

Caption: Synthetic pathway to 2,7-Diacetamidofluorene.

The evaluation of the biological activity of fluorene derivatives often follows a standard

workflow in drug discovery and toxicology.

Caption: Workflow for biological evaluation of fluorene derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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